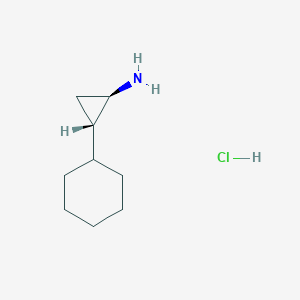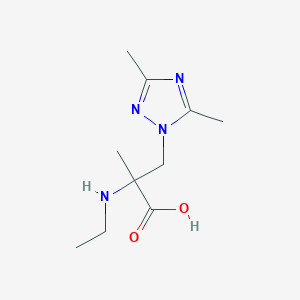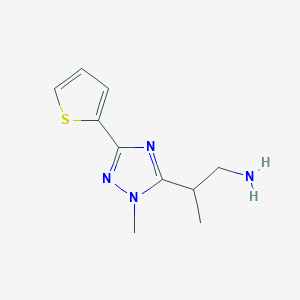![molecular formula C9H10N2O B13626794 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one is a chemical compound with a unique molecular structure that has attracted significant attention in scientific research. This compound belongs to the class of tricyclic ketones and is characterized by its complex three-ring structure. The presence of the diazynylidene group adds to its chemical uniqueness and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. For example, the use of Lewis acids can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diazynylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the diazynylidene group.
科学的研究の応用
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The diazynylidene group plays a crucial role in its reactivity, allowing it to participate in different chemical reactions within biological systems.
類似化合物との比較
Similar Compounds
Tricyclo[4.3.0.0,2,5]nonan-7-one: Lacks the diazynylidene group, making it less reactive.
Bicyclo[3.3.1]nonane: A simpler structure with different chemical properties.
Norcaradiene derivatives: Share some structural similarities but differ in reactivity and applications.
Uniqueness
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one stands out due to its unique three-ring structure and the presence of the diazynylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific research fields.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
8-diazotricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H10N2O/c10-11-7-3-6-4-1-2-5(4)8(6)9(7)12/h4-6,8H,1-3H2 |
InChIキー |
ASTQMJCJQIKFNE-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1C3C2C(=O)C(=[N+]=[N-])C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)


![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
